molecular formula C9H7FN2 B070600 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene CAS No. 182743-91-5

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene

Cat. No.: B070600
CAS No.: 182743-91-5
M. Wt: 162.16 g/mol
InChI Key: PHXKSRVHISUOMR-UHFFFAOYSA-N
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Description

3-(Bicyclo[420]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is a unique compound characterized by its bicyclic structure fused with a diazirine ring and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced bicyclic compounds.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene intermediate, which can then interact with nearby molecules. This property makes it useful in photoaffinity labeling and studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is unique due to the presence of the diazirine ring and the fluorine atom, which confer distinct photoreactive properties and chemical reactivity. These features make it particularly valuable in applications requiring precise molecular interactions and labeling.

Properties

CAS No.

182743-91-5

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine

InChI

InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2

InChI Key

PHXKSRVHISUOMR-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C21)C3(N=N3)F

Canonical SMILES

C1C(C2=CC=CC=C21)C3(N=N3)F

Synonyms

3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI)

Origin of Product

United States

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